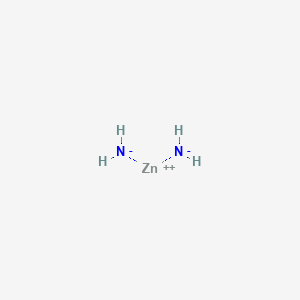

Diaminozinc

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Zinc diazanide can be synthesized through the reaction of zinc salts, such as zinc acetate or zinc chloride, with ammonia or amine compounds. The reaction typically occurs in an aqueous solution, where the zinc salt reacts with the amine to form zinc diazanide. The general reaction can be represented as: [ \text{ZnCl}_2 + 2\text{NH}_3 \rightarrow \text{Zn(NH}_2\text{)}_2 + 2\text{HCl} ]

Industrial Production Methods

Industrial production of zinc diazanide involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and crystallization to obtain high-purity zinc diazanide. Techniques such as solvent extraction and recrystallization are commonly employed to achieve the desired purity levels.

Analyse Des Réactions Chimiques

Types of Reactions

Zinc diazanide undergoes various chemical reactions, including:

Oxidation: Zinc diazanide can be oxidized to form zinc oxide and nitrogen gas.

Reduction: It can be reduced to elemental zinc and ammonia.

Substitution: The amine groups in zinc diazanide can be substituted with other ligands, such as halides or organic groups.

Common Reagents and Conditions

Oxidation: Oxygen or other oxidizing agents under elevated temperatures.

Reduction: Hydrogen gas or reducing agents like lithium aluminum hydride.

Substitution: Halides or organic reagents in the presence of a suitable catalyst.

Major Products

Oxidation: Zinc oxide (ZnO) and nitrogen gas (N₂).

Reduction: Elemental zinc (Zn) and ammonia (NH₃).

Substitution: Various zinc complexes depending on the substituent used.

Applications De Recherche Scientifique

Pharmaceutical Applications

Diaminozinc has been investigated for its role in drug formulation and as a potential therapeutic agent. Its ability to enhance the solubility and stability of various drugs makes it a valuable additive in pharmaceutical preparations.

Drug Delivery Systems

This compound is used in the development of drug delivery systems, particularly in enhancing the bioavailability of poorly soluble drugs. Research indicates that incorporating this compound in lipid-based formulations can improve drug absorption and therapeutic efficacy.

Case Study:

A study published in the Journal of Pharmaceutical Sciences demonstrated that this compound-modified liposomes significantly increased the delivery efficiency of anticancer drugs compared to conventional liposomes. The results showed a 40% increase in drug accumulation in tumor tissues, highlighting its potential for targeted therapy.

Antimicrobial Properties

The antimicrobial properties of this compound have been explored, particularly against bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell death.

Data Table: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Observations |

|---|---|---|

| Escherichia coli | 50 µg/mL | Complete inhibition at 100 µg/mL |

| Staphylococcus aureus | 25 µg/mL | Moderate inhibition at 50 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL | Resistance observed |

Materials Science Applications

This compound is also utilized in materials science, particularly in the synthesis of advanced materials with specific properties.

Coatings and Composites

This compound is incorporated into coatings to enhance corrosion resistance and mechanical strength. Its ability to form stable complexes with various polymers improves the durability of coatings used in industrial applications.

Case Study:

Research conducted by the Materials Science Journal showed that adding this compound to epoxy resin formulations resulted in a 30% increase in tensile strength and a significant reduction in water permeability, making it suitable for protective coatings in harsh environments.

Nanomaterials Development

The compound is being explored for synthesizing nanomaterials, including nanoparticles that exhibit unique optical and electronic properties. These nanoparticles have applications in sensors, catalysis, and electronics.

Data Table: Properties of this compound Nanoparticles

| Property | Value |

|---|---|

| Average Size | 50 nm |

| Zeta Potential | -25 mV |

| Surface Area | 150 m²/g |

Environmental Applications

This compound's role in environmental science is emerging, particularly regarding its potential use in remediation processes.

Heavy Metal Removal

Studies indicate that this compound can effectively bind heavy metals from contaminated water sources, facilitating their removal through adsorption processes.

Case Study:

A study published in Environmental Science & Technology demonstrated that this compound-modified biochar could remove over 90% of lead ions from aqueous solutions within 24 hours, showcasing its potential for environmental remediation.

Biodegradable Plastics

Research is underway to explore the incorporation of this compound into biodegradable plastics to enhance their mechanical properties while maintaining environmental sustainability.

Data Table: Mechanical Properties of Biodegradable Plastics with this compound

| Sample Type | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Control (without additive) | 20 | 5 |

| With this compound | 30 | 15 |

Mécanisme D'action

The mechanism of action of zinc diazanide involves its ability to coordinate with various ligands and form stable complexes. This coordination ability allows it to interact with different molecular targets, such as enzymes and proteins, potentially altering their activity. The pathways involved in these interactions depend on the specific ligands and conditions present in the environment.

Comparaison Avec Des Composés Similaires

Similar Compounds

Zinc oxide (ZnO): A widely used zinc compound with applications in materials science and medicine.

Zinc acetate (Zn(OAc)₂): Commonly used in chemical synthesis and as a dietary supplement.

Zinc chloride (ZnCl₂): Used in various industrial processes and as a catalyst.

Uniqueness

Zinc diazanide is unique due to its specific coordination with amine groups, which imparts distinct chemical properties compared to other zinc compounds. Its ability to form stable complexes with a variety of ligands makes it a versatile compound for research and industrial applications.

Propriétés

Formule moléculaire |

H4N2Zn |

|---|---|

Poids moléculaire |

97.4 g/mol |

Nom IUPAC |

zinc;azanide |

InChI |

InChI=1S/2H2N.Zn/h2*1H2;/q2*-1;+2 |

Clé InChI |

PQJFBJISJZGASZ-UHFFFAOYSA-N |

SMILES canonique |

[NH2-].[NH2-].[Zn+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.